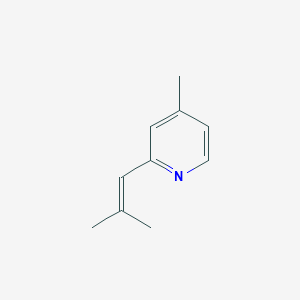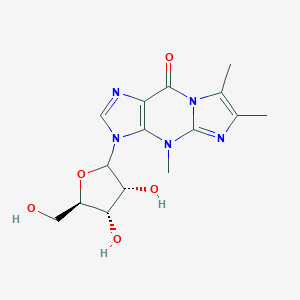
2,3,4,5,6-Pentakis(oxidanyl)hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentakis(oxidanyl)hexanal, also known as D-(+)-Glucose-13C6, is a compound with the molecular formula C6H12O6 and a molecular weight of 186.11 g/mol. This compound is a labeled form of glucose, where all six carbon atoms are replaced with the isotope carbon-13. It is primarily used as an internal standard for the quantification of D-(+)-glucose by gas chromatography or liquid chromatography-mass spectrometry.
Preparation Methods
The synthesis of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves the incorporation of carbon-13 into glucose. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the glucose structure.
Chemical Reactions Analysis
2,3,4,5,6-Pentakis(oxidanyl)hexanal undergoes various chemical reactions typical of glucose. These include:
Oxidation: The compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The major products formed from these reactions are gluconic acid, glucaric acid, and sorbitol.
Scientific Research Applications
2,3,4,5,6-Pentakis(oxidanyl)hexanal has several scientific research applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of glucose.
Biology: The compound is used in metabolic studies to trace glucose pathways in biological systems.
Medicine: It is employed in research related to glucose metabolism and diabetes.
Industry: The compound is used in the production of labeled glucose for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentakis(oxidanyl)hexanal involves its role as a tracer in metabolic studies. The labeled carbon atoms allow researchers to track the metabolic pathways of glucose in biological systems. This helps in understanding the molecular targets and pathways involved in glucose metabolism.
Comparison with Similar Compounds
2,3,4,5,6-Pentakis(oxidanyl)hexanal is unique due to its labeled carbon atoms, which make it an invaluable tool in metabolic studies. Similar compounds include:
1,2,3,4,6-Pentakis[-O-(3,4,5-trihydroxybenzoyl)]-α,β-D-glucopyranose: Known for its antioxidant activities.
Pentaerythritol tetra(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A synthetic antioxidant used in various industries.
These compounds differ in their applications and chemical properties, highlighting the uniqueness of this compound in metabolic research.
Properties
CAS No. |
110187-42-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
186.11 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-WHJUMZNSSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
[13CH2]([13C@@H]([13C@@H]([13C@H]([13C@@H]([13CH]=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B25864.png)


![2-Ethoxy-7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B25870.png)

![2-Aminobenzo[d]thiazole-6-carbaldehyde](/img/structure/B25873.png)


![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)


